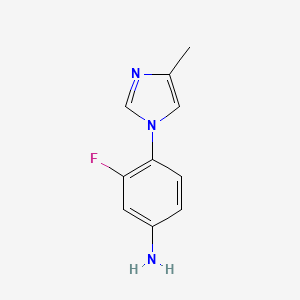

3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine

概要

説明

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine is a chemical compound with the molecular formula C10H10FN3 and a molecular weight of 191.205 g/mol . This compound is characterized by the presence of a fluorine atom, a methyl group, and an imidazole ring attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

準備方法

The synthesis of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoroaniline with 4-methylimidazole under specific reaction conditions . The reaction typically requires a catalyst and a solvent to facilitate the process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the 3-position participates in nucleophilic substitution under basic conditions. This reaction is facilitated by electron-withdrawing groups (e.g., imidazole) activating the aromatic ring for displacement.

Example Reaction:

Replacement of fluorine with nucleophiles (e.g., imidazole derivatives):

Reactants:

-

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine

-

Nucleophile (e.g., 4-methylimidazole)

Conditions:

-

Strong base (e.g., NaH, K2CO3)

-

Polar aprotic solvent (e.g., NMP, DMF)

-

Elevated temperature (70–130°C)

Outcome:

Substitution of fluorine with the nucleophile, yielding derivatives such as 4-(4-methylimidazol-1-yl)-3-substituted benzenamines .

Catalytic Amination

The aromatic amine group enables participation in palladium-catalyzed cross-coupling reactions, forming C–N bonds.

Example Reaction:

Buchwald-Hartwig amination with aryl halides:

Reactants:

-

This compound

-

Aryl halide (e.g., bromobenzene)

Conditions:

-

Palladium catalyst (e.g., Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Cs2CO3)

Outcome:

Formation of diarylamine derivatives, expanding structural diversity for pharmaceutical applications .

Reduction of Nitro Intermediates

While not a direct reaction of the compound, its synthetic precursors (e.g., nitro-substituted analogs) undergo reduction to yield the amine.

Example Reaction:

Hydrogenation of 4-methyl-1-(3-nitro-5-trifluoromethyl-phenyl)-1H-imidazole:

Reactants:

-

Nitro precursor

-

Hydrogen gas

Conditions:

-

Palladium/charcoal catalyst

-

Polar solvent (e.g., methanol)

-

Room temperature

Outcome:

Reduction of the nitro group to an amine, yielding this compound .

Acid-Base Reactions

The imidazole ring (pKa ~7.0) undergoes protonation/deprotonation, influencing solubility and coordination chemistry.

Example Reaction:

Protonation in acidic media:

Reactants:

-

This compound

-

HCl

Outcome:

Formation of a water-soluble hydrochloride salt, enhancing bioavailability .

Metal Coordination

The imidazole nitrogen acts as a ligand for transition metals, forming complexes with potential catalytic or therapeutic activity.

Example Reaction:

Coordination with Cu(II):

Reactants:

-

This compound

-

CuCl₂

Conditions:

-

Aqueous or alcoholic solvent

-

Room temperature

Outcome:

Formation of a Cu-imidazole complex, characterized by UV-Vis and EPR spectroscopy .

Mechanistic Insights

-

SNAr Reactivity : The electron-withdrawing imidazole ring activates the fluorine for substitution, favoring attack by strong nucleophiles .

-

Cross-Coupling Efficiency : Palladium catalysts enable efficient C–N bond formation, critical for synthesizing bioactive molecules .

-

Imidazole Coordination : The lone pair on the imidazole nitrogen facilitates metal binding, relevant in catalysis and drug design .

科学的研究の応用

Medicinal Chemistry Applications

A. Anticancer Activity

One of the most notable applications of 3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine is in the development of anticancer agents. Research has indicated that compounds containing imidazole rings can exhibit potent activity against various cancer cell lines. For instance, derivatives of this compound have been studied for their inhibitory effects on BCR-ABL tyrosine kinase, which is implicated in chronic myeloid leukemia (CML). The design of novel BCR-ABL inhibitors utilizing this compound has shown promise in improving therapeutic efficacy while minimizing cardiac toxicity .

B. Antimicrobial Properties

The imidazole structure also lends itself to antimicrobial properties. Studies have demonstrated that similar imidazole-containing compounds exhibit activity against a range of bacteria and fungi. This suggests potential applications for this compound as a lead compound in the development of new antimicrobial agents .

Synthesis and Chemical Reactions

A. Synthetic Intermediates

This compound serves as a valuable intermediate in organic synthesis. Its fluorinated benzene ring can undergo various substitution reactions, making it useful for synthesizing more complex molecules. This property is particularly beneficial in pharmaceutical chemistry where fluorinated compounds often exhibit enhanced biological activity and metabolic stability .

B. Palladium-Catalyzed Reactions

Recent advancements have highlighted the utility of this compound in palladium-catalyzed arylation reactions. These reactions are crucial for constructing carbon-carbon bonds and are widely used in synthesizing complex organic molecules, including pharmaceuticals . The ability to selectively functionalize the aromatic ring opens pathways for creating diverse chemical entities.

Material Science Applications

A. Development of Functional Materials

The unique chemical properties of this compound make it suitable for developing functional materials, including polymers and coatings that require specific thermal or electrical properties. Fluorinated compounds are known to impart hydrophobic characteristics, which can be advantageous in various industrial applications .

B. Sensors and Detection Systems

Fluorinated compounds often exhibit distinct fluorescence properties, making them candidates for use in sensors and detection systems. The incorporation of this compound into sensor designs could enhance sensitivity and selectivity for detecting specific analytes .

Case Studies and Research Findings

作用機序

The mechanism of action of 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .

類似化合物との比較

3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)benzenamine can be compared with other similar compounds, such as:

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound is used as a pharmaceutical intermediate in the preparation of drugs for treating leukemia.

Imidazole Derivatives: Compounds like clemizole, etonitazene, and omeprazole, which contain the imidazole ring, are known for their diverse biological activities, including antihistaminic, analgesic, and antiulcer properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

3-Fluoro-4-(4-methyl-1H-imidazol-1-YL)benzenamine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity, including anticancer, antibacterial, and kinase inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a fluorobenzene ring substituted with a 4-methyl-1H-imidazole moiety, which contributes to its biological activity. The presence of the fluorine atom is believed to enhance the lipophilicity and bioavailability of the compound, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated its effectiveness against various cancer cell lines, showing significant inhibition of cell proliferation.

Key Findings:

- Inhibition Concentrations : The compound exhibited IC50 values ranging from 1.42 to 4.56 µM against different leukemia and renal carcinoma cell lines .

- Mechanism of Action : The compound's mechanism involves the inhibition of protein kinases, particularly Bcr-Abl1, which is crucial in certain leukemias. Inhibition assays showed that it could effectively reduce kinase activity .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has shown promise against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy:

- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values indicating effective antibacterial action:

Kinase Inhibition

The compound has been evaluated for its ability to inhibit various kinases, which play pivotal roles in cell signaling pathways related to cancer progression.

Inhibition Data:

A comparative analysis of kinase inhibition revealed that:

| Compound | % Inhibition at 0.5 µM | % Inhibition at 10 µM |

|---|---|---|

| This compound | 36% | 43% |

| Imatinib | 58% | 81% |

| Nilotinib | 100% | 62% |

These results indicate that while the compound shows moderate inhibition compared to established drugs like imatinib and nilotinib, it still holds potential as a kinase inhibitor .

Case Studies

Several case studies have investigated the biological activities of structurally similar compounds, helping to elucidate the potential mechanisms and therapeutic applications of this compound.

Case Study Highlights:

- Cytotoxicity in Cancer Cells : A study demonstrated that derivatives with similar imidazole structures showed enhanced cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines, suggesting that modifications to the imidazole ring can significantly influence anticancer activity .

- Synergistic Effects : Some studies indicated that combining this compound with other agents could lead to synergistic effects in inhibiting tumor growth, warranting further exploration into combination therapies .

特性

IUPAC Name |

3-fluoro-4-(4-methylimidazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN3/c1-7-5-14(6-13-7)10-3-2-8(12)4-9(10)11/h2-6H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUDKNXYCYIYBIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619259 | |

| Record name | 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252340-70-8 | |

| Record name | 3-Fluoro-4-(4-methyl-1H-imidazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。